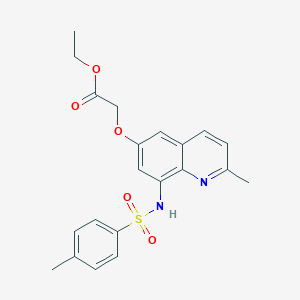

Zinquin ethyl ester

Übersicht

Beschreibung

Zinquin ethyl ester (CAS: 181530-09-6) is a lipophilic, cell-permeable fluorescent probe derived from quinoline, designed to monitor intracellular zinc ions (Zn²⁺). Its molecular formula is C₂₁H₂₂N₂O₅S, with a molecular weight of 414.5 g/mol . The ethyl ester group enables cellular entry, after which cytosolic esterases hydrolyze it into the membrane-impermeant Zinquin free acid, trapping it intracellularly . Upon binding Zn²⁺, the probe exhibits enhanced fluorescence with excitation/emission maxima at 368/490 nm .

This compound is selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺ . It has been widely used to study zinc dynamics in apoptosis , neuronal activity , and zinc homeostasis in epithelial cells . Its solubility in organic solvents (e.g., DMSO, DMF, ethanol) and stability under inert conditions make it suitable for diverse experimental setups .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Zinkinethylester beinhaltet die Reaktion von Zinquin mit Ethylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend mit Techniken wie Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Zinkinethylester folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den Einsatz von automatisierten Reaktoren und Reinigungssystemen, um Konsistenz und hohen Durchsatz zu gewährleisten. Die Verbindung wird unter strengen Qualitätskontrollen hergestellt, um die erforderlichen Reinheitsstandards für die wissenschaftliche Forschung zu erfüllen .

Arten von Reaktionen:

Komplexierung: Zinkinethylester unterliegt Komplexierungsreaktionen mit Zinkionen, wobei ein stabiler Komplex gebildet wird, der eine blaue Fluoreszenz emittiert.

Häufige Reagenzien und Bedingungen:

Komplexierung: Zinkionen (Zn²⁺), Calciumionen (Ca²⁺) und Magnesiumionen (Mg²⁺) in wässrigen Lösungen.

Hydrolyse: Zytosolische Esterasen in lebenden Zellen.

Hauptprodukte:

Komplexierung: Blauer fluoreszierender Komplex aus Zinkinethylester und Zinkionen.

Hydrolyse: Zinquin, die Stammverbindung.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism

- Structure : Zinquin ethyl ester is a lipophilic compound that can penetrate cell membranes. Once inside the cell, it is hydrolyzed by cytosolic esterases to release Zinquin, which is negatively charged and thus retained within the cell.

- Fluorescence Characteristics : The compound exhibits fluorescence that is significantly enhanced upon binding with Zn²⁺. It has an excitation maximum at 368 nm and an emission maximum at 490 nm when in the presence of zinc .

Scientific Research Applications

-

Zinc Detection in Cells

- This compound is primarily used for monitoring intracellular zinc levels. It allows researchers to visualize zinc fluxes associated with various cellular processes such as apoptosis, signaling pathways, and metabolic activities .

- The probe's ability to selectively bind Zn²⁺ in the presence of other ions (like Ca²⁺ and Mg²⁺) enhances its utility in complex biological systems .

-

Neurobiology

- Zinc plays a crucial role in brain function and neurotransmission. This compound has been employed to study zinc's involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where aberrant zinc metabolism is often observed .

- The probe aids in understanding the role of zinc as a signaling molecule in neurons, contributing to synaptic plasticity and cognitive functions .

-

Toxicology Studies

- Researchers utilize this compound to assess zinc's role in toxicity mechanisms. For instance, it can help elucidate how zinc homeostasis affects cellular responses to environmental toxins or drugs .

- Its application extends to investigating metal ion transport through cellular membranes, providing insights into metal ion interactions and their physiological implications .

-

Cell Imaging Techniques

- This compound is compatible with various imaging techniques such as fluorescence microscopy and flow cytometry. This versatility allows for real-time monitoring of zinc dynamics within living cells .

- The probe can be used to visualize changes in intracellular zinc levels during different stages of cell life cycles or under varying experimental conditions .

Case Study 1: Intracellular Zinc Monitoring

A study utilized this compound to monitor intracellular zinc levels during apoptosis in human lymphoblastoid cells. The researchers found that increased intracellular zinc correlated with reduced apoptotic markers, suggesting a protective role for zinc against cell death.

Case Study 2: Neurodegenerative Disease Research

In a model of Alzheimer's disease, this compound was used to track abnormal zinc accumulation in neurons. The findings indicated that dysregulated zinc levels could contribute to neurodegeneration, highlighting the importance of maintaining zinc homeostasis for neuronal health.

Data Table: Comparison of Zinc Probes

| Probe Name | Selectivity | Membrane Permeability | Excitation/Emission (nm) | Application Area |

|---|---|---|---|---|

| This compound | High | Yes | 368/490 | Cell Biology, Neurobiology |

| FluoZin-3 | Moderate | Yes | 495/515 | Cell Biology |

| Newport Green | High | No | 490/520 | Live Cell Imaging |

Wirkmechanismus

Zinquin ethyl ester exerts its effects through its ability to penetrate cell membranes and interact with intracellular zinc ions. Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it to Zinquin, which carries a negative charge and is retained within the cell. Zinquin then binds to zinc ions, forming a complex that emits blue fluorescence when excited by ultraviolet light. This fluorescence allows researchers to monitor and quantify intracellular zinc levels .

Vergleich Mit ähnlichen Verbindungen

Zinquin Ethyl Ester vs. TSQ

TSQ (6-methoxy-8-para-toluenesulfonamidoquinoline) is another quinoline-based Zn²⁺ probe. While both probes share a similar mechanism (quinoline-Zn²⁺ chelation), key differences include:

- Fluorescence Properties : this compound emits at 490 nm (blue spectrum), while TSQ’s emission is slightly redshifted (~500 nm) .

- Applications : TSQ is often used for static zinc localization in fixed tissues, whereas this compound is preferred for real-time intracellular Zn²⁺ flux studies in live cells .

This compound vs. FluoZin-3 AM

FluoZin-3 AM , a visible light-excitable probe, differs significantly:

- Excitation/Emission : FluoZin-3 AM uses 494/516 nm (green spectrum), avoiding UV-induced cellular damage and enabling deeper tissue imaging .

- Affinity : FluoZin-3 has a higher affinity (nM range) for Zn²⁺ compared to this compound (µM range), making it suitable for low-concentration zinc detection .

- Selectivity : Both probes are Zn²⁺-selective, but FluoZin-3 exhibits minimal interference from Ca²⁺ or Mg²⁺ even at high concentrations .

This compound vs. Zinquin Free Acid

- Cell Permeability : The ethyl ester form is cell-permeable, while the free acid is restricted to extracellular or post-lysis applications .

- Fluorescence Stability : Zinquin free acid shows reduced photobleaching compared to the ester form in prolonged imaging .

Data Tables

Table 1: Key Properties of Zinc Fluorescent Probes

*Inferred from structural similarity to Zinquin .

Research Findings

- Apoptosis : this compound demonstrated Zn²⁺ flux during apoptosis in TE671 cells, with fluorescence correlating to proteome-bound zinc .

- Neuronal Zinc : In HT22 neurons, this compound intensity increased under glutamate stress, highlighting zinc’s role in mitochondrial dysfunction .

- Zinc Homeostasis : FluoZin-3 outperformed this compound in detecting subtle Zn²⁺ changes in Caco-2 cells due to its higher affinity .

Biologische Aktivität

Zinquin ethyl ester (ZQ EE) is a lipophilic, zinc-sensitive fluorescent probe widely utilized in biological research to monitor intracellular zinc levels. Its ability to penetrate cell membranes and react with zinc ions makes it a valuable tool for studying zinc's role in various cellular processes. This article delves into the biological activity of ZQ EE, examining its mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 414.5 g/mol

- Solubility : Soluble in organic solvents like ethanol, DMSO, and dimethylformamide .

ZQ EE is designed to be cell-permeable. Upon entering the cell, it is hydrolyzed by cytosolic esterases, converting it into Zinquin acid (ZQ ACID), which carries a negative charge that prevents its efflux from the cell. This property allows ZQ EE to act as an effective indicator of intracellular zinc concentrations .

Fluorescence Characteristics

Biological Applications

ZQ EE has been employed in various studies to investigate the dynamics of zinc ions in different cellular contexts. Some notable applications include:

- Monitoring Zinc Fluxes : ZQ EE has been used to track intracellular zinc levels during apoptosis, providing insights into the role of zinc in cell death pathways .

- Studying Zinc-Protein Interactions : Research indicates that ZQ EE forms adducts with zinc-bound proteins, allowing for the visualization of these interactions in live cells .

- Cell Type Variability : Different cell types exhibit unique fluorescence emission profiles when treated with ZQ EE, suggesting variability in zinc handling and distribution across cell types .

Case Studies

-

Zinc Distribution in Cancer Cells :

A study utilized ZQ EE to examine zinc levels in glioblastoma U87 MG cells and medulloblastoma TE671 cells. The findings indicated significant differences in zinc accumulation between these cancerous cell lines, highlighting the potential of ZQ EE in cancer research . -

Zinc's Role in Cardiac Cells :

In H9c2 cardiac cells treated with doxorubicin (DOX), ZQ EE was instrumental in demonstrating how zinc can modulate signaling pathways related to apoptosis. The results suggested that zinc may inhibit calcineurin/NFAT signaling, which is crucial for cardiac function . -

Reactivity with Model Proteins :

Experiments involving model proteins such as alcohol dehydrogenase and alkaline phosphatase revealed that ZQ EE can bind to these proteins without sequestering their bound zinc ions, indicating its utility in studying protein-zinc interactions without disrupting their native state .

Data Tables

The following table summarizes key findings from studies employing this compound:

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| Zinc Distribution | U87 MG, TE671 | Variability in intracellular zinc levels |

| Apoptosis Signaling | H9c2 | Zinc inhibits calcineurin/NFAT signaling |

| Protein Interactions | Alcohol Dehydrogenase | ZQ EE binds without sequestering bound Zn |

Q & A

Basic Research Questions

Q. What is the mechanism of Zinquin ethyl ester in detecting intracellular Zn²⁺, and how does its cell permeability enhance experimental utility?

this compound is a lipophilic, cell-permeant fluorescent probe that binds labile Zn²⁺. Intracellular esterases cleave its ethyl ester group, converting it into a negatively charged form (Zinquin acid), which traps it inside cells. Upon binding Zn²⁺, it exhibits fluorescence at λex 360–368 nm and λem 480–490 nm , enabling visualization of Zn²⁺ pools in organelles like vesicles or mitochondria. This mechanism is critical for dynamic zinc imaging in live cells, avoiding extracellular dye interference .

Q. What are the optimal storage and handling protocols for this compound to maintain stability?

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation .

- Handling : Dissolve in anhydrous organic solvents (e.g., DMSO, DMF) under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid repeated freeze-thaw cycles .

- Safety : Use gloves and lab coats; while no specific GHS hazards are listed, avoid inhalation or skin contact due to potential central nervous system and hepatic effects .

Q. How should researchers prepare stock solutions, and what solvent compatibility issues may arise?

this compound dissolves in DMSO (25 mg/mL) , DMF (30 mg/mL) , or ethanol (0.5 mg/mL) . Aqueous solubility is limited unless stabilized with surfactants. For intracellular loading, prepare working solutions in calcium/magnesium-free PBS or culture medium. Vortex thoroughly and filter-sterilize (0.2 µm) to remove particulates .

Advanced Research Questions

Q. How can researchers design experiments to quantify free Zn²⁺ under varying cellular conditions (e.g., apoptosis, excitotoxicity)?

- Protocol :

- Incubate cells with 5–40 µM this compound for 15–30 minutes at 37°C.

- Wash with PBS to remove extracellular dye.

- Use fluorescence microscopy (e.g., 359/461 nm filters) or flow cytometry for quantification .

Q. How can discrepancies in Zinquin fluorescence data across studies be resolved?

Common sources of variability include:

- Esterase activity : Cell lines with low esterase activity (e.g., certain cancer models) may show reduced Zinquin acid conversion, leading to weak signals. Pre-test esterase activity or use Zinquin acid directly for membrane-impermeant applications .

- Zn²⁺ buffering : Chelators in culture medium (e.g., serum albumin) may sequester Zn²⁺, reducing detectable fluorescence. Use serum-free media during loading .

- Interference : Heavy metals (e.g., Ni²⁺, Cd²⁺) may quench fluorescence. Validate with atomic absorption spectroscopy (AAS) or ICP-MS .

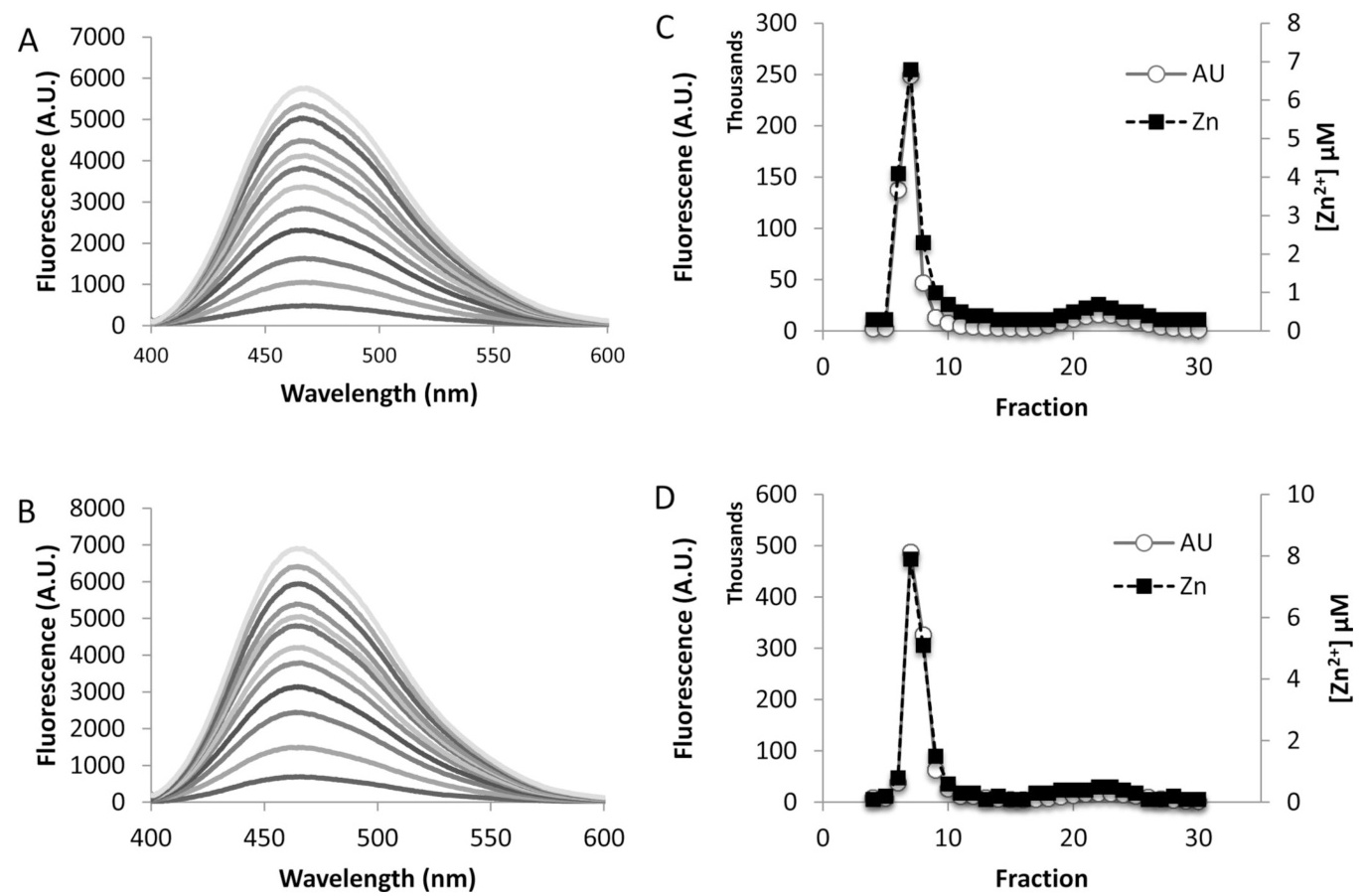

Q. What are the limitations of this compound in studying zinc-protein interactions, and how can they be mitigated?

Zinquin may form adducts with zinc-bound proteins (e.g., Zn²⁺-ADH), altering fluorescence signals. To address this:

- Use Sephadex G-50 chromatography to separate protein-bound and free Zn²⁺-Zinquin complexes .

- Titrate Zinquin concentrations (5–25 µM) to avoid saturation artifacts in protein-rich environments .

- Combine with orthogonal methods (e.g., TSQ, FluoZin-3) to cross-validate results .

Q. Critical Considerations

- Photostability : Zinquin is UV-sensitive; minimize exposure during imaging .

- Quantitative limits : Detects Zn²⁺ in the micromolar range ; unsuitable for submicromolar Zn²⁺ pools. Use lower-affinity probes (e.g., FluoZin-1) for high-resolution imaging .

- Ethical compliance : Strictly research-use only; not approved for diagnostic or therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASTCXJTDRDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171164 | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181530-09-6 | |

| Record name | Zinquin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.